REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](#N)[CH2:7][C:8]#[N:9].Cl.C(OCC)(=[O:14])C>CCOCC.O>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH2:7][C:8]#[N:9])=[O:14]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
intermediate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
enamine nitrile hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 21/2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After standing several hours
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
CUSTOM
|
Details
|
to give 65 g of orange-brown, water-soluble solid
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crystals, m.p. 77°-9°
|
Type
|
CUSTOM
|
Details
|
additional product is obtained
|
Type
|
TEMPERATURE
|
Details
|
by warming the aqueous layer on steam cone for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |